5,6,7,8-Tetrahydroquinolin-3-ol
Overview
Description
5,6,7,8-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the third position and a partially saturated ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This process can be facilitated by the use of acyl Meldrum’s acids, which help in shortening the preparation time and extending the range of substituents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The compound can be reduced to form fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-3-ol involves its interaction with various molecular targets. For instance, in biological systems, it may exert its effects by modulating reactive oxygen species levels, leading to cellular stress and autophagy. The compound can also interact with specific enzymes and receptors, influencing cellular pathways such as the PI3K/AKT/mTOR signaling pathway .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-8-ol
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Comparison: 5,6,7,8-Tetrahydroquinolin-3-ol is unique due to the presence of the hydroxyl group at the third position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h5-6,11H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXNUQKAJHVAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663716 | |
Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655239-64-8 | |
Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydroquinolin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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